Cas no 34170-18-8 (3,4',5,6,7,8-hexamethoxyflavone)

3,4',5,6,7,8-hexamethoxyflavone 化学的及び物理的性質

名前と識別子

-

- 3,4',5,6,7,8-hexamethoxyflavone

- 3,5,6,7,8,4'-hexamethoxyflavone

- 3,5,6,7,8-pentamethoxy-2-(4-methoxy-phenyl)-chromen-4-one

- 5,6,7,8,3,4'-hexamethoxyflavone

- auranetin 5-methyl ether

- auranetin-5-methyl ether

- Hexa-Me ether-3,4',5,6,7,8-Hexahydroxyflavone

- nobiletin

- 3,5,6,7,8-Pentamethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one

- UNII-RNF1407A4J

- 34170-18-8

- CS-0896958

- HY-N12263

- 4H-1-Benzopyran-4-one, 3,5,6,7,8-pentamethoxy-2-(4-methoxyphenyl)-

- FS-7397

- RNF1407A4J

- LMPK12113315

- 3,5,6,7,8-pentamethoxy-2-(4-methoxyphenyl)chromen-4-one

- Q27288205

- 3-Methoxytangeretin

- AKOS040763834

- Flavone, 3,4',5,6,7,8-hexamethoxy-

- 3,5,6,7,8,4??-hexamethoxyflavone

- 3,5,6,7,8-Pentamethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one

- G64333

- 3,5,6,7,8,4'-Hexamethoxyflavone

-

- インチ: InChI=1S/C21H22O8/c1-23-12-9-7-11(8-10-12)15-18(25-3)14(22)13-16(24-2)19(26-4)21(28-6)20(27-5)17(13)29-15/h7-10H,1-6H3

- InChIKey: OBIOZWXPDBWYHB-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC

計算された属性

- せいみつぶんしりょう: 402.13146766g/mol

- どういたいしつりょう: 402.13146766g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 29

- 回転可能化学結合数: 7

- 複雑さ: 598

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 81.7Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

3,4',5,6,7,8-hexamethoxyflavone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR01V69T-20mg |

3,5,6,7,8,4′-hexamethoxyflavone |

34170-18-8 | 98% | 20mg |

$380.00 | 2025-02-13 | |

| 1PlusChem | 1P01V61H-1mg |

3,5,6,7,8,4′-hexamethoxyflavone |

34170-18-8 | 98% | 1mg |

$61.00 | 2024-05-05 | |

| Ambeed | A1539733-1mg |

3,5,6,7,8-Pentamethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one |

34170-18-8 | 98% | 1mg |

$61.0 | 2025-02-27 |

3,4',5,6,7,8-hexamethoxyflavone 関連文献

-

Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086

-

2. Book reviews

-

Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774

-

Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733

3,4',5,6,7,8-hexamethoxyflavoneに関する追加情報

3,4',5,6,7,8-Hexamethoxyflavone: A Comprehensive Overview

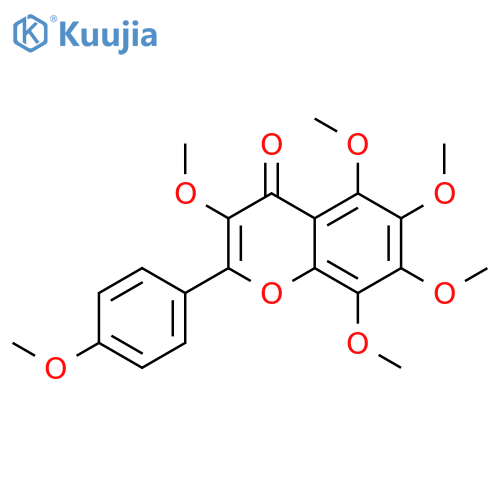

3,4',5,6,7,8-Hexamethoxyflavone, also known by its CAS registry number CAS No. 34170-18-8, is a highly bioactive flavonoid compound that has garnered significant attention in the fields of pharmacology and natural product chemistry. This compound belongs to the class of polyphenolic compounds and is characterized by its unique structure featuring multiple methoxy groups attached to the flavone backbone. The presence of these methoxy groups contributes to its potent antioxidant and anti-inflammatory properties, making it a subject of extensive research in recent years.

The chemical structure of 3,4',5,6,7,8-hexamethoxyflavone consists of a flavone skeleton with six methoxy groups located at positions 3, 4', 5, 6, 7, and 8. This high degree of methylation is uncommon among flavonoids and imparts unique pharmacokinetic and pharmacodynamic properties. Recent studies have highlighted its potential as a therapeutic agent in various disease models, including cancer, neurodegenerative disorders, and cardiovascular diseases.

In terms of biological activity, 3,4',5,6,7,8-hexamethoxyflavone has demonstrated remarkable antioxidant capabilities due to its ability to scavenge free radicals and inhibit lipid peroxidation. This property is particularly relevant in the context of oxidative stress-related diseases. Moreover, the compound has shown significant anti-inflammatory effects by modulating key inflammatory pathways such as NF-κB and COX-2. These findings underscore its potential as a natural anti-inflammatory agent.

Recent research has also explored the anticancer potential of 3,4',5,6,7,8-hexamethoxyflavone. Studies have shown that this compound can induce apoptosis in various cancer cell lines while sparing normal cells. The mechanism involves activation of caspase pathways and modulation of Bcl-2 family proteins. Additionally, it has been found to inhibit tumor angiogenesis by suppressing VEGF expression and blocking endothelial cell proliferation.

The neuroprotective effects of 3,4',5,6,7,8-hexamethoxyflavone have also been extensively studied. Experimental models have demonstrated its ability to protect against oxidative stress-induced neuronal damage and improve cognitive function in Alzheimer's disease models. This is attributed to its ability to inhibit acetylcholinesterase activity and reduce amyloid-beta peptide aggregation.

In terms of synthesis and extraction methods,

researchers have developed efficient strategies to isolate this compound from natural sources or synthesize it through chemical methods. Extraction techniques such as high-performance liquid chromatography (HPLC) have been optimized for large-scale production. Synthetic routes involving multi-step reactions with precise control over regioselectivity are also being explored to meet the growing demand for this bioactive compound.

The pharmacokinetic profile of

< strong >3 strong >,< strong >4 ' strong >,< strong >5 strong >,< strong >6 strong >,< strong >7 strong >,< strong >8 -hexamethoxyflavone strong > has been studied in preclinical models.

Results indicate favorable absorption and bioavailability when administered orally.

Furthermore,

the compound exhibits low toxicity profiles in acute toxicity studies,

suggesting its potential for safe therapeutic use.

However,

further clinical trials are required to validate these findings in human subjects.

In conclusion,

< br / >

< strong >3 strong >,< strong >4 ' strong >,< strong >5 strong >,< strong >6 strong >,< strong >7 strong >,< strong >8 -hexamethoxyflavone strong >< br / >

represents a promising natural product with diverse therapeutic applications.< br / >

Its unique chemical structure endows it with potent antioxidant,< br / >

anti-inflammatory,< br / >

anticancer,< br / >

and neuroprotective properties.< br / >

As research continues to unravel its mechanisms of action and therapeutic potential,< br / >

this compound holds great promise for development into innovative medicinal agents.< br / >

34170-18-8 (3,4',5,6,7,8-hexamethoxyflavone) 関連製品

- 5034-21-9(Cyclohexanone, 4-acetyl-)

- 1207827-22-2(4-Chloro-1-(3-methylpyridin-4-yl)-1H-pyrazolo3,4-dpyrimidine)

- 1932024-06-0((2R,3S)-2,4-dimethylmorpholine-3-carbohydrazide)

- 171817-95-1(2-(1H-Indole-3-carboxamido)benzoic acid)

- 198570-39-7(1,1,3,3-tetramethyl-1,3-bis[2-(5-norbornen-2-yl)ethyl]disiloxane)

- 951888-05-4(4-Chloro-2'-(thiomethyl)benzophenone)

- 2229598-93-8(2,2-dimethyl-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid)

- 303150-46-1(1-4-(tert-Butyl)phenyl-4-chloro-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile)

- 2248352-40-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(trifluoromethyl)pyrimidine-2-carboxylate)

- 296244-19-4(6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid)